molecular formula C14H22BNO3 B14847469 4-Isopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

4-Isopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14847469
M. Wt: 263.14 g/mol
InChI Key: NQHXMWUXBNBGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is a boronic ester derivative commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a useful reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER typically involves the borylation of pyridine derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides or vinyl halides . The reaction is usually catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction conditions are generally mild, and the product can be purified through standard chromatographic techniques.

Industrial Production Methods

Industrial production of boronic esters, including 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER, often involves large-scale borylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification methods, such as crystallization and distillation, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used to facilitate the borylation and coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products Formed

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Alcohols: Formed through oxidation of the boronic ester group.

    Hydrocarbons: Formed through protodeboronation.

Scientific Research Applications

4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is widely used in scientific research due to its versatility and reactivity. Some applications include:

Mechanism of Action

The mechanism of action of 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is unique due to its isopropoxy group, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where other boronic esters may not be as effective.

Properties

Molecular Formula

C14H22BNO3

Molecular Weight

263.14 g/mol

IUPAC Name

4-propan-2-yloxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H22BNO3/c1-10(2)17-11-7-8-16-12(9-11)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3

InChI Key

NQHXMWUXBNBGRX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.